molecular formula C17H26O3S B12858216 Dec-9-en-1-yl 4-methylbenzenesulfonate

Dec-9-en-1-yl 4-methylbenzenesulfonate

Cat. No.: B12858216
M. Wt: 310.5 g/mol
InChI Key: JMIMMLYXNBXPPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dec-9-en-1-yl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a dec-9-en-1-yl group attached to a 4-methylbenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dec-9-en-1-yl 4-methylbenzenesulfonate typically involves the reaction of dec-9-en-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Dec-9-en-1-ol+4-methylbenzenesulfonyl chlorideDec-9-en-1-yl 4-methylbenzenesulfonate+HCl\text{Dec-9-en-1-ol} + \text{4-methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Dec-9-en-1-ol+4-methylbenzenesulfonyl chloride→Dec-9-en-1-yl 4-methylbenzenesulfonate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Dec-9-en-1-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The double bond in the dec-9-en-1-yl group can be oxidized to form epoxides or diols.

    Reduction Reactions: The double bond can be reduced to form the corresponding alkane.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of Dec-9-en-1-yl derivatives with various functional groups.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of Dec-9-en-1-yl alkane.

Scientific Research Applications

Dec-9-en-1-yl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Potential use in drug development for targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dec-9-en-1-yl 4-methylbenzenesulfonate involves its ability to act as an electrophile due to the presence of the sulfonate group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

  • Dec-9-yn-1-yl 4-methylbenzenesulfonate
  • Dodec-11-en-1-yl 4-methylbenzenesulfonate
  • 2-methylphenyl 4-methylbenzenesulfonate

Comparison: Dec-9-en-1-yl 4-methylbenzenesulfonate is unique due to the presence of a double bond in the dec-9-en-1-yl group, which imparts distinct reactivity compared to its saturated or alkyne counterparts. This double bond allows for additional chemical transformations such as epoxidation and dihydroxylation, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C17H26O3S

Molecular Weight

310.5 g/mol

IUPAC Name

dec-9-enyl 4-methylbenzenesulfonate

InChI

InChI=1S/C17H26O3S/c1-3-4-5-6-7-8-9-10-15-20-21(18,19)17-13-11-16(2)12-14-17/h3,11-14H,1,4-10,15H2,2H3

InChI Key

JMIMMLYXNBXPPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.